molecular formula C17H22ClNO2S B1681507 5-Chloro-N-heptyl-1-naphthalenesulfonamide CAS No. 102649-79-6

5-Chloro-N-heptyl-1-naphthalenesulfonamide

Cat. No. B1681507
CAS RN: 102649-79-6
M. Wt: 339.9 g/mol
InChI Key: MJMJERJFCHYXEM-UHFFFAOYSA-N
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Description

5-Chloro-N-heptyl-1-naphthalenesulfonamide, also known as Protein kinase C activator or SC-10, is a chemical compound with the empirical formula C17H22ClNO2S . It has a molecular weight of 339.88 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-N-heptyl-1-naphthalenesulfonamide can be represented by the SMILES string CCCCCCCNS(=O)(=O)c1cccc2c(Cl)cccc12 . This indicates that the molecule consists of a naphthalene ring sulfonamide substituted with a chlorine atom and a heptyl chain.


Physical And Chemical Properties Analysis

5-Chloro-N-heptyl-1-naphthalenesulfonamide is a white powder that is soluble in DMSO (10 mM) and ethanol . It should be stored at a temperature of -20°C .

Scientific Research Applications

Protein Kinase C Activator

SC-10 is known as a Protein Kinase C (PKC) activator . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. As an activator, SC-10 can enhance the activity of PKC, which plays a role in several signal transduction cascades .

Substitute for Phosphatidylserine

SC-10 can act as a substitute for phosphatidylserine , which is one of the endogenous factors in activating protein kinase C . This suggests that SC-10 could be used in research where phosphatidylserine is not available or not suitable .

Regulation of Physiological Functions

SC-10 has been found to be effective in regulating physiological functions . While the specific physiological functions regulated by SC-10 are not mentioned in the source, this suggests that SC-10 could have broad applications in physiological research .

Study of Ca2±Dependent Smooth Muscle Myosin Light Chain Phosphorylation

Naphthalenesulfonamide derivatives, such as SC-10, have been used to study the mechanism of regulation of Ca2±dependent smooth muscle myosin light chain phosphorylation . This phosphorylation is catalyzed by Ca2±activated, phospholipid-dependent protein kinase (protein kinase C) and myosin light chain kinase .

Research on Protein Kinase C

SC-10 has been used in research on protein kinase C . Protein kinase C is an enzyme involved in signal transduction and cell regulation, and SC-10 can be used to study its function and regulation .

Study of Myosin Light Chain Kinase

SC-10 has been used in the study of myosin light chain kinase . This enzyme is involved in muscle contraction, and SC-10 can be used to study its function and regulation .

Mechanism of Action

Target of Action

The primary target of SC-10, also known as 5-Chloro-N-heptyl-1-naphthalenesulfonamide, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

SC-10 acts as an activator of PKC . It substitutes for phosphatidylserine, which is one of the endogenous factors in activating PKC . This interaction with PKC leads to the activation of the enzyme, triggering a cascade of biochemical reactions.

Biochemical Pathways

Upon activation by SC-10, PKC phosphorylates a wide variety of protein targets. These include ion channels, transcription factors, and other kinases, affecting numerous biochemical pathways. For instance, it has been shown to regulate the mechanism of Ca2±dependent smooth muscle myosin light chain phosphorylation .

Result of Action

The activation of PKC by SC-10 can lead to various molecular and cellular effects, depending on the specific cell type and the set of proteins expressed in those cells. For example, it has been shown to regulate physiological functions .

Action Environment

The action, efficacy, and stability of SC-10 can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat. Furthermore, its solubility in DMSO and ethanol indicates that it may be affected by the presence of these solvents in its environment.

properties

IUPAC Name

5-chloro-N-heptylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJERJFCHYXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907970
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-heptylnaphthalene-1-sulfonamide

CAS RN

102649-79-6
Record name N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102649-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary known molecular target of SC-10?

A1: SC-10 is a known activator of Protein Kinase C (PKC) [, , ].

Q2: How does SC-10 activate PKC?

A2: Unlike phorbol esters like TPA, SC-10 does not appear to induce the translocation of PKC isoforms from the cytosol to the membrane, suggesting a different mechanism of activation []. The exact mechanism of PKC activation by SC-10 remains to be fully elucidated.

Q3: What downstream effects have been observed following SC-10-mediated PKC activation?

A3: In HL-60 cells, a human myeloid leukemia cell line, SC-10 pretreatment demonstrated a protective effect against apoptosis induced by 1-β-D-arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent []. It also enhanced LPS-induced release of tumor necrosis factor (TNF) from mouse peritoneal macrophages at suboptimal doses []. In rabbit retinal rod bipolar cells, SC-10 potently and reversibly reduced the GABA-activated Cl- current, an effect that could be eliminated by the kinase inhibitors staurosporine and calphostin C [].

Q4: Does SC-10 affect the expression of early response genes like c-Fos, c-Jun, or p21WAF/CIP1?

A4: Unlike TPA, SC-10 did not alter the expression of these genes in the human myeloid leukemia cell lines U937 and HL-60 [].

Q5: Does SC-10 affect the expression of CD11c?

A5: SC-10 did not alter the expression of the β2-integrin CD11c in U937 cells. This is in contrast to TPA, which induces CD11c expression during differentiation [].

Q6: What is the molecular formula and weight of SC-10?

A6: The molecular formula of SC-10 is C17H20ClNO2S and its molecular weight is 337.87 g/mol.

Q7: Are there any studies on how modifications to the structure of SC-10 affect its activity or potency?

A7: While there isn't specific information on SC-10 modifications, related research explored the effects of modifying the alkyl chain length in a series of naphthalenesulfonamide derivatives on their ability to modulate LPS-induced TNF release from mouse peritoneal macrophages. The study found that derivatives with shorter alkyl chains, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) and its butyl and ethyl analogs, inhibited TNF release, while those with longer alkyl chains, including SC-10 and its quinyl and butyl analogs, enhanced TNF release []. This suggests that the length of the alkyl chain at the sulfonamide nitrogen significantly influences the biological activity of these compounds.

Q8: In what cell lines or models has SC-10 shown biological activity?

A8: SC-10 has demonstrated activity in various in vitro and in vivo models, including:

  • Human myeloid leukemia cell lines (U937 and HL-60): SC-10 showed modest effects on cell cycle progression and a protective effect against chemotherapy-induced apoptosis in HL-60 cells [].
  • Rabbit retinal rod bipolar cells: SC-10 modulated GABA-activated Cl- currents [].
  • Mouse peritoneal macrophages: SC-10 enhanced LPS-induced TNF release [].

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